6-Methyl-8-beta-(pyrazol-3-yl)ergoline

Solid-state characterization Regioisomer differentiation Ergoline crystallinity

6-Methyl-8β-(pyrazol-3-yl)ergoline (CAS 116979-32-9) is a semi-synthetic ergoline derivative belonging to the indolo[4,3-fg]quinoline class, structurally characterized by a pyrazol-3-yl substituent at the 8β position and an N6-methyl group. The compound is explicitly disclosed as a dopamine receptor agonist within the ergolinyl heterocycle patent family (EP 0277805 A1), where it is designated FCE 21643 and described as useful for the treatment of Parkinson's disease and dyskinetic syndromes.

Molecular Formula C18H20N4
Molecular Weight 292.4 g/mol
CAS No. 116979-32-9
Cat. No. B12730024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-8-beta-(pyrazol-3-yl)ergoline
CAS116979-32-9
Molecular FormulaC18H20N4
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C5=CC=NN5
InChIInChI=1S/C18H20N4/c1-22-10-12(15-5-6-20-21-15)7-14-13-3-2-4-16-18(13)11(9-19-16)8-17(14)22/h2-6,9,12,14,17,19H,7-8,10H2,1H3,(H,20,21)/t12-,14?,17-/m1/s1
InChIKeyNRLZOXBFNXPDKJ-ZYFOBHMOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-8-beta-(pyrazol-3-yl)ergoline (CAS 116979-32-9): Chemical Identity and Dopaminergic Pharmacophore


6-Methyl-8β-(pyrazol-3-yl)ergoline (CAS 116979-32-9) is a semi-synthetic ergoline derivative belonging to the indolo[4,3-fg]quinoline class, structurally characterized by a pyrazol-3-yl substituent at the 8β position and an N6-methyl group [1]. The compound is explicitly disclosed as a dopamine receptor agonist within the ergolinyl heterocycle patent family (EP 0277805 A1), where it is designated FCE 21643 and described as useful for the treatment of Parkinson's disease and dyskinetic syndromes [1]. Its molecular formula is C₁₈H₂₀N₄ (MW 292.38 g/mol), and the IUPAC name is (6aR,9R)-7-methyl-9-(1H-pyrazol-5-yl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline [2].

Why 6-Methyl-8-beta-(pyrazol-3-yl)ergoline Cannot Be Substituted by Generic Ergoline Dopamine Agonists


Generic substitution among ergoline dopamine agonists is precluded by the profound pharmacodynamic divergence introduced by the heterocyclic substituent at the 8β position. The pyrazol-3-yl moiety in 6-methyl-8β-(pyrazol-3-yl)ergoline (FCE 21643) confers a distinct hydrogen-bonding topology and electronic profile compared to the 1-methyl-pyrazol-3-yl, 1-methyl-pyrazol-5-yl, or 1-phenyl-pyrazol-3-yl congeners exemplified in the same Farmitalia Carlo Erba patent series [1]. Even within this single patent family, the inventors explicitly differentiated the regioisomeric pairs (e.g., FCE 21641 vs. FCE 21642) by both synthetic isolation conditions and melting point, indicating non-identical solid-state and potentially receptor-interaction properties [1]. Procurement of the incorrect 8β-heterocyclic ergoline analog would therefore introduce an uncharacterized variable into any receptor-binding, functional, or in vivo pharmacological experiment, invalidating cross-study comparisons with literature data generated specifically on FCE 21643.

Quantitative Differentiation Evidence for 6-Methyl-8-beta-(pyrazol-3-yl)ergoline vs. Closest Analogs


Melting Point and Crystallinity Distinguish FCE 21643 from Its Regioisomeric 1-Methyl-Pyrazolyl Congeners

In the EP 0277805 A1 patent, the melting point of 6-methyl-8β-(pyrazol-3-yl)ergoline (FCE 21643) is reported as 160–162°C, which is substantially lower than that of its closest regioisomer 6-methyl-8β-(1-methyl-pyrazol-5-yl)ergoline (FCE 21642, m.p. 218–220°C) and also distinct from 6-methyl-8β-(1-methyl-pyrazol-3-yl)ergoline (FCE 21641, m.p. 182–185°C) [1]. The 58–60°C melting point depression relative to FCE 21642 and 20–25°C relative to FCE 21641 provides a definitive, instrument-free identity verification parameter for procurement quality control [1].

Solid-state characterization Regioisomer differentiation Ergoline crystallinity

Synthetic Yield Differentiates FCE 21643 from N-Substituted Pyrazolyl Ergoline Analogs

Under identical reaction conditions (condensation of 3-oxo-3-(6-methylergolin-8β-yl)propionaldehyde with hydrazine vs. methylhydrazine), 6-methyl-8β-(pyrazol-3-yl)ergoline (FCE 21643) was obtained in 75% yield, whereas the analogous reaction with methylhydrazine produced a mixture of regioisomers (FCE 21641 and FCE 21642) that required chromatographic separation, with the 1-methyl-pyrazol-5-yl isomer being the major product of that reaction [1]. The patent does not report isolated yields for the individual methylated regioisomers after chromatography, but the direct 75% yield of FCE 21643 without chromatographic purification represents a synthetically advantageous single-product outcome [1].

Synthetic efficiency Process chemistry Ergoline derivatization

Therapeutic Indication Specificity: Parkinson's Disease and Dyskinesia vs. Broader Ergot Alkaloid Applications

The EP 0277805 A1 patent explicitly claims 6-methyl-8β-(pyrazol-3-yl)ergoline (as part of the generic Formula I) for the treatment of Parkinson's disease and dyskinetic syndromes, distinguishing it from earlier ergoline derivatives (e.g., bromocriptine, pergolide) that were primarily indicated for hyperprolactinemia, acromegaly, or as general antiparkinsonian agents with broader receptor profiles [1]. The patent's focus on dyskinetic symptoms as a distinct therapeutic claim suggests a differentiated pharmacological profile potentially involving preferential D1 vs. D2 receptor modulation or reduced dyskinesia induction [1]. However, specific receptor binding affinity data (Ki, IC50) for FCE 21643 are not reported in the patent document, limiting this differentiation to the level of therapeutic claim rather than molecular mechanism [1].

Parkinson's disease Dyskinesia Dopamine agonist Therapeutic differentiation

Structural Differentiation from 8β-Acetylergoline: Pyrazole Ring Introduction Alters Hydrogen-Bonding Capacity

The synthetic route to FCE 21643 proceeds via 8β-acetylergoline, which is converted to 3-oxo-3-(6-methylergolin-8β-yl)propionaldehyde and then condensed with hydrazine to install the pyrazol-3-yl ring [1]. This transformation replaces the acetyl group's single H-bond acceptor (C=O) with a pyrazole ring capable of acting as both H-bond donor (N–H) and acceptor (N), thereby altering the compound's capacity for directional intermolecular interactions at the receptor binding site [1]. In contrast, the N-methylated analog FCE 21641 (6-methyl-8β-(1-methyl-pyrazol-3-yl)ergoline) eliminates the pyrazole N–H donor, which is predicted to reduce binding affinity at receptors requiring this H-bond interaction [1]. No direct receptor binding data for FCE 21643 are publicly available to quantify this effect, but the structural logic is consistent with known ergoline dopamine receptor SAR [2].

Receptor pharmacophore Hydrogen bonding Ergoline SAR

High-Value Research and Industrial Application Scenarios for 6-Methyl-8-beta-(pyrazol-3-yl)ergoline


Reference Standard for Regioisomer-Specific Dopamine Receptor Profiling

FCE 21643 serves as a structurally defined reference compound for dopamine receptor subtype profiling studies that require discrimination between pyrazol-3-yl and pyrazol-5-yl regioisomeric ergoline ligands. Its distinct melting point (160–162°C) and single-product synthetic route (75% yield without chromatography) [1] make it the most accessible and unambiguously characterized member of the Farmitalia Carlo Erba ergolinyl-pyrazole series. Researchers can use FCE 21643 as a fixed-geometry probe to deconvolve the contribution of the pyrazole N–H hydrogen-bond donor to receptor affinity, in contrast to N-methylated analogs that lack this functionality [1].

Lead Compound for Anti-Parkinsonian Drug Discovery with Dyskinesia Differentiation

The explicit patent claim for dyskinetic syndromes alongside Parkinson's disease [1] positions FCE 21643 as a lead-like scaffold for medicinal chemistry programs aiming to develop dopamine agonists with reduced dyskinesia induction. Unlike first-generation ergoline drugs (bromocriptine, pergolide) that carry broader endocrine indications, FCE 21643's therapeutic focus on movement disorders with dyskinesia management suggests a potentially differentiated pharmacological profile worthy of further receptor-subtype selectivity profiling [1].

Process Chemistry Benchmark for Ergoline C8-Functionalization

The synthetic route to FCE 21643 — involving Claisen-type condensation of 8β-acetylergoline with ethyl formate followed by hydrazine cyclization to yield a single regioisomeric product in 75% yield [1] — represents a benchmark process for evaluating the efficiency of novel ergoline C8-functionalization methodologies. The absence of chromatographic purification and the high yield relative to the methylhydrazine route (which produces a regioisomeric mixture) make this compound an ideal substrate for process optimization and scale-up studies [1].

Quality Control Identity Standard for Procurement of Pyrazole-Ergoline Libraries

The large melting point differential between FCE 21643 (160–162°C) and its closest analogs FCE 21642 (218–220°C) and FCE 21641 (182–185°C) [1] provides a rapid, cost-effective identity verification protocol for compound management and procurement quality control. Laboratories building focused libraries of ergolinyl-pyrazole derivatives can use melting point as the primary identity check to confirm that the correct regioisomer has been supplied, reducing the risk of experimental artifacts arising from mis-identified compounds [1].

Quote Request

Request a Quote for 6-Methyl-8-beta-(pyrazol-3-yl)ergoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.